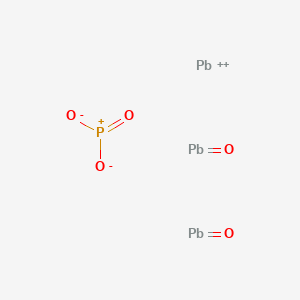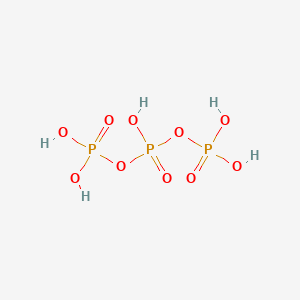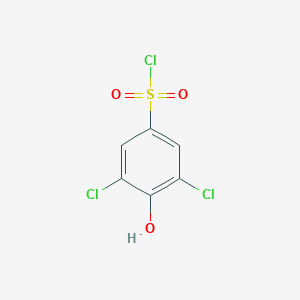
Trilead dioxide phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trilead dioxide phosphonate is an inorganic compound with the chemical formula Pb3O4 (PO3)2 . It is a white solid that is insoluble in water . It is used as a corrosion inhibitor in water treatment and as a flame retardant in plastics . It was identified as a Substance of Very High Concern (SVHC) according to Article 57 © as it is classified as toxic for Reproduction, Category 1A .
Molecular Structure Analysis
The molecular formula of Trilead dioxide phosphonate is Pb3O4 (PO3)2 . The structure is a computer-generated visualization of the molecular structure derived from the InChI character string .
Physical And Chemical Properties Analysis
Trilead dioxide phosphonate is a white solid that is insoluble in water . It is used in various applications such as a corrosion inhibitor in water treatment and as a flame retardant in plastics .
Aplicaciones Científicas De Investigación
Industrial Stabilizers
Trilead dioxide phosphonate is used as a stabilizer in industrial settings . Stabilizers are substances that allow a system to resist significant changes in certain variables, ensuring the system’s stability.
PVC Processing
This compound is also used in the processing of Polyvinyl Chloride (PVC) . PVC is a widely used synthetic plastic polymer, and Trilead dioxide phosphonate likely contributes to the material’s durability and stability.
Production of Plastic Articles
Trilead dioxide phosphonate is used in the production of lead-stabilized plastic articles . These articles may include a variety of products, from containers to construction materials.
Rubber Production
In the rubber industry, Trilead dioxide phosphonate is used at industrial sites for rubber production . It may contribute to the rubber’s resilience and durability.
Production and Application of Coatings for Mirror Backing
Trilead dioxide phosphonate is used in the production of coatings and the application of these coatings for mirror backing . This could enhance the mirror’s reflectivity and longevity.
Component in Electrical Batteries and Accumulators
This substance can be found in complex articles, with no release intended, such as electrical batteries and accumulators . It might play a role in the energy storage and discharge process.
Used in Vehicles and Machinery
Trilead dioxide phosphonate is also found in vehicles and machinery . It could be a part of various components, contributing to their performance and lifespan.
Used in Electrical/Electronic Products
Lastly, Trilead dioxide phosphonate is used in electrical/electronic products like computers, cameras, lamps, refrigerators, washing machines . It might be a part of various electronic components, contributing to their functionality and durability.
Safety and Hazards
Direcciones Futuras
The regulation of Trilead dioxide phosphonate varies across the world . In the United States, it is regulated by the Environmental Protection Agency (EPA) as a hazardous air pollutant. In the European Union, it is regulated under the REACH Regulation, which requires companies to register, evaluate, and restrict the use of certain chemicals .
Mecanismo De Acción
Biochemical Pathways
Phosphonates in general are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This suggests that trilead dioxide phosphonate may have a broad impact on various biochemical pathways.
Result of Action
Trilead dioxide phosphonate has been identified as a Substance of Very High Concern (SVHC) due to its toxic classification . It is suggested that the compound may cause damage under chronic exposure situations . .
Action Environment
The compound is found in various products based on plastic, metal, rubber, and stone, plaster, cement, glass or ceramic , suggesting that its action may be influenced by the material composition of its environment.
Propiedades
IUPAC Name |
hydrogen phosphite;lead(2+);oxolead |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HO3P.2O.3Pb/c1-4(2)3;;;;;/h1H;;;;;/q-2;;;;;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZQCXJJXWHRDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP([O-])[O-].O=[Pb].O=[Pb].[Pb+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HO5PPb3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
7.3e+02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trilead dioxide phosphonate | |
CAS RN |
12141-20-7 |
Source


|
| Record name | Lead oxide phosphonate (Pb3O2(HPO3)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012141207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trilead dioxide phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene](/img/structure/B89302.png)









